N-Cyclopropyl-N-methyl-

Description

Historical Context and Significance of N-Cyclopropyl-N-methyl- Containing Structures

The inclusion of a cyclopropyl (B3062369) ring, a strained three-membered carbocycle, in molecular design has long been a strategy to introduce conformational rigidity and influence electronic properties. The combination of this group with an N-methyl substituent creates a specific steric and electronic environment around the nitrogen atom.

Early investigations into N-cyclopropyl amines laid the groundwork for understanding their unique reactivity. For instance, studies on N-cyclopropyl-N-alkylanilines revealed that reaction with nitrous acid leads to the specific cleavage of the cyclopropyl group from the nitrogen atom. researchgate.net This selective reactivity, attributed to the formation of an amine radical cation followed by rapid ring opening, highlighted the distinct chemical behavior of the N-cyclopropyl moiety compared to other N-alkyl groups. researchgate.net

The significance of the N-cyclopropyl group, often in conjunction with an N-methyl group, became particularly evident in medicinal chemistry. The cyclopropyl moiety is recognized for its ability to impart constraint in aliphatic systems while maintaining a high fraction of sp3 character, which can be advantageous in drug design. hyphadiscovery.com Its ring strain results in shorter, stronger, and more polarized C-H bonds, contributing to novel properties. hyphadiscovery.com In some contexts, the cyclopropyl group has been used to enhance metabolic stability and potency. For example, in the development of p38α MAP kinase inhibitors, the substitution of an N-methoxy group with an N-cyclopropyl group was a key step in improving the compound's characteristics. researchgate.net Structure-activity relationship (SAR) studies have shown that replacing the cyclopropyl ring with other alkyl groups like methyl, ethyl, or isopropyl can lead to a decrease in activity, underscoring the favorable properties of the cyclopropyl group. researchgate.net

Evolution of Research Paradigms for N-Cyclopropyl-N-methyl- Chemical Systems

The research focus on N-cyclopropyl-N-methyl- containing compounds has evolved from initial synthetic explorations and reactivity studies to more sophisticated applications in materials science and medicinal chemistry. Advances in analytical techniques and computational chemistry have played a pivotal role in this evolution.

Early synthetic methods for creating the N-cyclopropyl-N-methyl-amine functionality often involved multi-step processes. For instance, the synthesis of N-cyclopropyl-1-methylazetidin-3-amine can be achieved through the reaction of cyclopropylamine (B47189) with N-methylazetidin-3-one. vulcanchem.com The synthesis of N-cyclopropyl-N'-(1,1-dimethylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine starts from cyanuric chloride, involving sequential substitution reactions. google.com

More recent research has focused on developing more efficient and versatile synthetic methodologies. Photoactivated [3+2] cycloaddition reactions of N-aryl cyclopropylamines represent a modern approach to constructing complex molecular scaffolds. chemrxiv.org These methods, often proceeding through a single electron transfer (SET) mechanism, offer a broad scope for synthesizing N-arylaminocycloalkyl compounds. chemrxiv.org

Computational studies, such as those employing molecular electron density theory (MEDT), have provided deep insights into the reactivity of these systems. For example, the [3+2] cycloaddition reactions of C-cyclopropyl-N-methylnitrone have been studied to understand the reaction mechanism and predict stereochemical outcomes. scielo.org.mxresearchgate.net These theoretical investigations help in rationalizing experimental observations and guiding the design of new reactions and molecules.

Scope and Research Focus of N-Cyclopropyl-N-methyl- Chemistry

Current research on N-cyclopropyl-N-methyl- containing systems is diverse, with significant efforts in the development of new bioactive molecules and functional materials. The unique structural and electronic properties of this moiety continue to be exploited to fine-tune the characteristics of parent molecules.

In medicinal chemistry, the N-cyclopropyl-N-methyl- group is often incorporated into larger molecules to modulate their pharmacological profiles. For example, derivatives of N-cyclopropyl-1-methylazetidin-3-amine have shown potential in redirecting the splicing of huntingtin (HTT) pre-mRNA, which is relevant to Huntington's disease. vulcanchem.com The this compoundamide functionality is also a key feature in compounds investigated for their kinase inhibitory activity. researchgate.net

The N-cyclopropyl-N-methyl- moiety also serves as a valuable building block in organic synthesis. For instance, N-cyclopropyl-N-(cyclopropylmethyl)-1-prop-2-enoylpiperidine-4-carboxamide is used in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals. The reactivity of the cyclopropyl group, including ring-opening and cycloaddition reactions, provides a versatile handle for chemical transformations. chemrxiv.orgvulcanchem.com

The table below summarizes some of the key research findings related to compounds containing the N-cyclopropyl-N-methyl- moiety:

| Compound | Key Research Finding | Reference |

| N-cyclopropyl-N-alkylanilines | Undergo selective cleavage of the cyclopropyl group upon reaction with nitrous acid. | researchgate.net |

| N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide | The N-cyclopropyl group is favorable for p38α MAP kinase inhibitory activity compared to other alkyl groups. | researchgate.net |

| N-cyclopropyl-1-methylazetidin-3-amine derivatives | Show potential in redirecting the splicing of huntingtin (HTT) pre-mRNA. | vulcanchem.com |

| C-Cyclopropyl-N-methylnitrone | Participates in [3+2] cycloaddition reactions, the mechanism of which has been studied computationally. | scielo.org.mxresearchgate.net |

| N-Aryl Cyclopropylamines | Can undergo photoactivated [3+2] cycloaddition reactions to form N-arylaminocycloalkyl compounds. | chemrxiv.org |

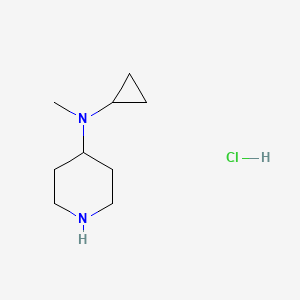

Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H19ClN2 |

|---|---|

Molecular Weight |

190.71 g/mol |

IUPAC Name |

N-cyclopropyl-N-methylpiperidin-4-amine;hydrochloride |

InChI |

InChI=1S/C9H18N2.ClH/c1-11(8-2-3-8)9-4-6-10-7-5-9;/h8-10H,2-7H2,1H3;1H |

InChI Key |

KZLTYMCEOUGVOV-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1CC1)C2CCNCC2.Cl |

Origin of Product |

United States |

Synthetic Methodologies for N Cyclopropyl N Methyl Derivatives

Classical Approaches to N-Cyclopropyl-N-methyl- Moiety Synthesis

Traditional methods for the synthesis of N-cyclopropyl-N-methyl- derivatives have relied on well-established reactions such as alkylation, reductive amination, and cyclopropanation.

Alkylation Strategies for N-Methyl and N-Cyclopropyl Substituents

Amine alkylation is a fundamental method for forming carbon-nitrogen bonds. wikipedia.org The synthesis of N-cyclopropyl-N-methyl- derivatives can be achieved by the stepwise or direct alkylation of a primary amine (methylamine or cyclopropylamine) or a secondary amine (N-methylamine or N-cyclopropylamine) with an appropriate alkylating agent.

Typically, this involves the reaction of an amine with an alkyl halide (e.g., a cyclopropyl (B3062369) halide or methyl halide) via a nucleophilic aliphatic substitution (SN2) reaction. wikipedia.orgpressbooks.pub However, a significant challenge in this approach is controlling the degree of alkylation, as the primary amine product is often more nucleophilic than the starting ammonia (B1221849) or amine, leading to over-alkylation and a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts. pressbooks.pubmasterorganicchemistry.com For instance, the reaction of an amine with an alkyl halide can produce a more substituted amine that is itself more nucleophilic, leading to a cascade of reactions. masterorganicchemistry.com

To circumvent the issue of over-alkylation, a large excess of the initial amine can be used to favor the formation of the mono-alkylated product. lumenlearning.com Alternatively, reductive amination presents a more controlled approach. masterorganicchemistry.com

A specific example of alkylation to form a related structure involves the synthesis of N-substituted (2-phenylcyclopropyl)methylamines. nih.govacs.org

Reductive Amination Pathways

Reductive amination is a versatile and widely used method for the synthesis of amines, including those with N-cyclopropyl-N-methyl- substitution. wikipedia.org This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine intermediate, which is then reduced to the corresponding amine. pressbooks.pubwikipedia.org This can be performed as a one-pot reaction where the carbonyl compound, amine, and a reducing agent are combined. wikipedia.org

For the synthesis of an N-cyclopropyl-N-methyl- derivative, one could react cyclopropanecarboxaldehyde (B31225) with methylamine (B109427), or formaldehyde (B43269) with cyclopropylamine (B47189), followed by reduction. A patent describes a one-pot method for preparing N-cyclopropyl methylaniline compounds by reacting a substituted aniline (B41778) with cyclopropyl formaldehyde under hydrogenation conditions. patsnap.com This method combines nitro group reduction and aminoalkylation in a single step, simplifying the process. patsnap.com

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃]. pressbooks.pubwikipedia.org Catalytic hydrogenation over platinum, palladium, or nickel catalysts is also an effective method. pressbooks.pubwikipedia.org Biocatalysis, using enzymes like reductive aminases (RedAms), has emerged as a green and highly selective alternative for reductive amination. researchgate.net

Cyclopropanation Reactions for N-Cyclopropyl Moiety Formation

The direct formation of the cyclopropyl group on a nitrogen atom can be achieved through cyclopropanation reactions. These reactions typically involve the addition of a carbene or carbenoid to an alkene. While direct cyclopropanation of an N-methyl enamine could theoretically yield the desired moiety, the more common approach involves the cyclopropanation of an alkene followed by subsequent functionalization to introduce the amine.

The Simmons-Smith reaction, which utilizes an organozinc carbenoid (typically formed from diiodomethane (B129776) and a zinc-copper couple), is a classic method for cyclopropanating alkenes. harvard.eduwikipedia.org The reaction is stereospecific, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane (B1198618) product. wikipedia.org For N-substituted alkenes, N-alkylation can be a competing side reaction. wikipedia.org

Transition metal-catalyzed cyclopropanation of alkenes using diazo compounds is another powerful method. acs.org Catalysts based on rhodium, copper, and palladium are commonly employed. acs.org These methods often offer high efficiency and stereochemical control. acs.org Cobalt-catalyzed asymmetric cyclopropanation using gem-dichloroalkanes as carbene precursors has also been reported. nih.gov

Modern and Catalytic Synthetic Routes

Contemporary synthetic chemistry has introduced more sophisticated and efficient methods for constructing the N-cyclopropyl-N-methyl- moiety, often relying on transition metal catalysis and organocatalysis.

Transition Metal-Catalyzed Amination and Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of C-N bonds. The Buchwald-Hartwig amination, a palladium-catalyzed coupling of amines with aryl halides or triflates, is a prominent example. wikipedia.org This reaction allows for the synthesis of N-arylcyclopropylamines from cyclopropylamine and an aryl halide. nih.govacs.org Nickel-catalyzed versions of this reaction have also been developed, offering a more cost-effective alternative to palladium. researchgate.net

Copper-catalyzed amination reactions, such as the Chan-Lam coupling, provide another avenue. For instance, N-cyclopropylation of anilines and other amines can be achieved using cyclopropylboronic acid in the presence of a copper catalyst, such as copper(II) acetate. researchgate.net

Furthermore, palladium-catalyzed hydroamination of alkenes can be used to form C-N bonds, although intermolecular versions with alkylamines can be challenging. acs.org

Below is a table summarizing some transition metal-catalyzed reactions for the synthesis of N-cyclopropylamine derivatives.

| Reaction Name | Catalyst | Reactants | Product Type |

| Buchwald-Hartwig Amination | Palladium complexes | Aryl halide/triflate, Cyclopropylamine | N-Arylcyclopropylamine |

| Nickel-Catalyzed Amination | Nickel complexes | Aryl halide, Cyclopropylamine | N-Arylcyclopropylamine |

| Chan-Lam Coupling | Copper(II) acetate | Amine, Cyclopropylboronic acid | N-Cyclopropylamine |

Organocatalytic Approaches to N-Cyclopropyl-N-methyl- Synthesis

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in synthesis, offering an alternative to metal-based catalysts. While specific examples focusing solely on the synthesis of the N-cyclopropyl-N-methyl- moiety are less common, general organocatalytic methods for amine synthesis and cyclopropanation are applicable.

For instance, organocatalytic Diels-Alder reactions can be used to construct complex cyclic systems which could then be further functionalized. beilstein-journals.org MacMillan's imidazolidinone catalysts are well-known for activating α,β-unsaturated aldehydes towards cycloaddition reactions. beilstein-journals.org

While direct organocatalytic N-cyclopropylation or N-methylation to form the target moiety is not extensively documented, the principles of organocatalysis can be applied to steps within a larger synthetic sequence. For example, organocatalysts can be employed in the asymmetric synthesis of precursors that are later converted to the final N-cyclopropyl-N-methyl- derivative.

Asymmetric Synthesis of Chiral N-Cyclopropyl-N-methyl- Centers

The generation of enantiomerically pure N-cyclopropyl-N-methyl- centers is of significant interest due to the prevalence of such chiral motifs in bioactive molecules. mdpi.com Methodologies to achieve this have increasingly moved towards catalytic asymmetric synthesis to ensure high stereocontrol.

A prominent biocatalytic approach involves the use of engineered imine reductases (IREDs) for the asymmetric reduction of N-cyclopropylmethyl-1-aryl-1-phenylmethylimines. acs.org Researchers have successfully employed a focused rational iterative site-specific mutagenesis (FRISM) strategy to engineer an IRED from Nocardia cyriacigeorgica. This optimization yielded two highly effective IRED variants capable of reducing bulky imine substrates to their corresponding chiral amines with high yields and excellent enantiomeric excess (ee). acs.org The enzymatic reduction provides a direct and efficient route to these valuable chiral intermediates, which are important for pharmaceuticals. acs.org

The effectiveness of this enzymatic approach is demonstrated across a range of substrates, as detailed in the table below.

| Substrate (Imine) | IRED Variant | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| N-cyclopropylmethyl-1-phenyl-1-phenylmethylimine | IRED-NC-FR7 | 85 | >99 | acs.org |

| N-cyclopropylmethyl-1-(4-chlorophenyl)-1-phenylmethylimine | IRED-NC-FR7 | 92 | >99 | acs.org |

| N-cyclopropylmethyl-1-(4-methoxyphenyl)-1-phenylmethylimine | IRED-NC-FR7 | 78 | >99 | acs.org |

| N-cyclopropylmethyl-1-(2-fluorophenyl)-1-phenylmethylimine | IRED-NC-FR9 | 88 | 98 | acs.org |

Other catalytic strategies include the use of transition metals. For instance, cobalt(II)-based catalytic systems with chiral amidoporphyrin ligands have been developed for the asymmetric cyclopropanation of alkenes, producing valuable chiral heteroaryl cyclopropanes that can serve as precursors to chiral amines. nih.gov Similarly, chiral cyclopentadienyl (B1206354) (Cp) metal complexes have found broad application in asymmetric catalysis, including the C-H functionalization of cyclopropenes to access enantioenriched cyclopropane derivatives. snnu.edu.cn

Green Chemistry Principles in N-Cyclopropyl-N-methyl- Synthesis

The integration of green chemistry principles into synthetic protocols is crucial for developing environmentally benign and sustainable chemical processes. This involves the use of safer solvents, maximization of atom economy, and reduction of waste. nih.gov

Solvent-Free and Aqueous Methodologies

Minimizing or eliminating the use of volatile organic solvents is a primary goal of green chemistry. Research has demonstrated the feasibility of conducting syntheses of N-cyclopropyl-N-methyl derivatives in aqueous media or under solvent-free conditions.

One notable example is the synthesis of 3-(cyclopropylmethyl)-2,4-dihydroxy-N-methylbenzamide, where the key amidation step is performed by dissolving the precursor in a 40% aqueous solution of methylamine. prepchem.com The reaction proceeds at a moderate temperature, and the product is isolated after neutralization and extraction. prepchem.com Similarly, the nitrosation of N-cyclopropyl-N-alkylanilines can be carried out effectively in aqueous acetic acid. researchgate.net

Solvent-free synthesis offers another powerful green alternative. N-methyl imines, which are direct precursors to N-methyl amines, can be prepared in good to excellent yields by simply grinding aromatic aldehydes with methylamine hydrochloride in the presence of a base like sodium hydrogen carbonate. academie-sciences.fr Microwave-assisted solvent-free synthesis has also been shown to be highly efficient for producing N-substituted aldimines, where neat non-volatile amines react with aromatic aldehydes without any catalyst or solvent. organic-chemistry.org For a volatile amine like methylamine, a solid precursor such as 1,3-dimethylurea (B165225) dispersed on montmorillonite (B579905) K10 can be used under microwave irradiation. organic-chemistry.org In some cases, regioselective amination to create N-methyl derivatives can also be achieved under solvent-free conditions. rsc.org

Atom-Economical and Waste-Reducing Protocols

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. nih.gov Syntheses with high atom economy are inherently waste-reducing.

A prime example of a 100% atom-economical reaction is the palladium-catalyzed intramolecular asymmetric hydrocyclopropanylation of alkynes. This method activates a C(sp³)–H bond on the cyclopropane ring to construct cyclopropane-fused γ-lactams, complex molecules containing a related structural framework, without the loss of any atoms in the process. rsc.org This strategy avoids the use of organohalides and stoichiometric bases, which are common in other methods and contribute to waste generation. rsc.org

The table below showcases the efficiency of this atom-economical process for various substrates.

| Substrate | Product Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|

| N-cyclopropyl-N-(m-tolyl)propiolamide | 92 | 95 | rsc.org |

| N-cyclopropyl-N-(4-fluorophenyl)propiolamide | 85 | 94 | rsc.org |

| N-cyclopropyl-N-(naphthalen-1-yl)propiolamide | 95 | 96 | rsc.org |

| N-benzoyl-N-cyclopropylpropiolamide | 88 | 92 | rsc.org |

Catalytic protocols are fundamental to waste reduction as they avoid the use of stoichiometric reagents that end up as byproducts. The Chan-Lam amination is an oxidative coupling reaction that can form N-cyclopropyl derivatives using cyclopropylboronic acid. researchgate.net This transformation is often catalyzed by copper salts like Cu(OAc)₂ and uses molecular oxygen from the air as the terminal oxidant, a particularly green feature that avoids the need for chemical oxidants. researchgate.net

Comparing catalytic methods with traditional stoichiometric approaches highlights the benefits in waste reduction, often quantified by the E-Factor (mass of waste per mass of product).

| Method | Atom Economy (%) | E-Factor | Reference |

|---|---|---|---|

| Conventional (e.g., DCC/DMAP) | ~65 | 8.2 | |

| Catalytic (e.g., FeO(OH)/C) | ~89 | 2.1 |

Chemical Reactivity and Mechanistic Investigations of N Cyclopropyl N Methyl Systems

Reactivity of the Nitrogen Center

The nitrogen atom in N-cyclopropyl-N-methyl systems, being a tertiary amine, exhibits characteristic nucleophilic and oxidative properties.

Nucleophilic Properties and Alkylation Reactions

The nitrogen atom in N-cyclopropyl-N-methylamines possesses a lone pair of electrons, rendering it nucleophilic. This allows it to participate in alkylation reactions, a fundamental process in organic synthesis for forming carbon-nitrogen bonds. However, the direct alkylation of amines with alkyl halides can be problematic. The product of the initial alkylation, a more substituted amine, is often more nucleophilic than the starting amine, leading to a "runaway" reaction and the formation of a mixture of products, including quaternary ammonium (B1175870) salts. masterorganicchemistry.com

A more controlled approach to synthesizing more substituted amines from less substituted ones is through reductive amination. masterorganicchemistry.com For instance, the reaction of cyclopropylmethylamine with 6-methylpyridin-3-ylmethyl chloride in the presence of a strong base like sodium hydride or potassium carbonate results in the formation of (cyclopropylmethyl)[(6-methylpyridin-3-yl)methyl]amine. In this reaction, the base deprotonates the amine, enhancing its nucleophilicity to attack the electrophilic carbon of the alkyl halide.

Another synthetic route involves the use of organoboron compounds. The Chan-Lam amination reaction allows for the N-cyclopropylation of amines using cyclopropylboronic acid in the presence of a copper catalyst. This method is effective for a range of primary and secondary amines, affording the corresponding N-cyclopropyl derivatives in good yields. researchgate.net

Oxidation Reactions and Pathways

The oxidation of N-cyclopropyl-N-methylamines is a complex process that can proceed through several pathways, often depending on the oxidizing agent and the specific structure of the amine. Key enzymatic systems involved in these oxidations include cytochrome P450 (P450) and horseradish peroxidase (HRP). acs.orgresearchgate.net

Two primary mechanisms have been proposed for the oxidation of cyclopropylamines:

Single Electron Transfer (SET): This pathway involves the initial one-electron oxidation of the nitrogen atom to form a highly reactive aminium radical cation. researchgate.netnih.gov This radical cation can then undergo fragmentation of the cyclopropane (B1198618) ring. researchgate.net For example, the oxidation of N-cyclopropyl-N-methylaniline by HRP, a known SET enzyme, leads exclusively to products resulting from the opening of the cyclopropyl (B3062369) ring. researchgate.netacs.org This ring-opening generates a distonic cation radical which can then undergo further reactions. researchgate.net

Hydrogen Abstraction: This mechanism involves the abstraction of a hydrogen atom from a C-H bond adjacent to the nitrogen or from the N-H bond in secondary amines. acs.orgnih.gov P450-catalyzed oxidation of N-benzyl-N-cyclopropylamine is suggested to proceed via hydrogen abstraction, leading to non-rearranged carbinolamine intermediates and subsequent N-dealkylation products, including cyclopropanone (B1606653) hydrate. acs.orgnih.gov In the case of N-benzyl-N-cyclopropyl-N-methylamine, P450-catalyzed oxidation does not lead to ring-opened products without prior oxidative N-demethylation. acs.orgnih.gov

The specific pathway can be influenced by the substituents on the amine. For instance, the radical cation of N-cyclopropyl-N-methylaniline undergoes ring opening at a relatively slow rate, which can be attributed to the delocalization of the spin and charge into the phenyl ring. acs.org

The table below summarizes the oxidation products of different N-cyclopropyl-N-methyl systems with various oxidizing agents.

| Starting Material | Oxidizing System | Major Products | Proposed Mechanism |

| N-cyclopropyl-N-methylaniline | Horseradish Peroxidase (HRP) | Ring-opened products (e.g., N-methylquinolinium, β-hydroxypropionic acid) | Single Electron Transfer (SET) researchgate.net |

| N-benzyl-N-cyclopropylamine | Cytochrome P450 | Cyclopropanone hydrate, 3-hydroxypropionaldehyde, benzaldehyde, etc. | Hydrogen Abstraction acs.orgnih.gov |

| N-benzyl-N-cyclopropyl-N-methylamine | Cytochrome P450 | N-dealkylation products (initially N-demethylation) | Hydrogen Abstraction acs.orgnih.gov |

| N-cyclopropyl-N-methylaniline | Cytochrome P450 (CYP2B1) | N-methylaniline, N-cyclopropylaniline, p-hydroxy-N-cyclopropyl-N-methylaniline, cyclopropanone hydrate | Hydrogen Abstraction acs.org |

Amide and Carbamate Formation Reactions

N-cyclopropyl-N-methylamines can be converted to amides and carbamates through reactions with carboxylic acid derivatives and related compounds.

Amide Formation: Amides are typically synthesized via the reaction of an amine with an activated carboxylic acid derivative, such as an acyl halide or an acid anhydride. masterorganicchemistry.com This nucleophilic acyl substitution reaction is a cornerstone of organic synthesis. masterorganicchemistry.com For instance, 2-chloro-N-cyclopropyl-N-methylacetamide can be synthesized by reacting 4-amino-1H-pyrazole with chloroacetyl chloride. vulcanchem.com Another common method involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to facilitate the reaction between a carboxylic acid and an amine under mild conditions. masterorganicchemistry.com Boronic acid catalysts have also been shown to promote the direct amidation of carboxylic acids with amines. rsc.org

Carbamate Formation: Carbamates can be formed by reacting an amine with a chloroformate or through the Curtius rearrangement of an acyl azide (B81097) in the presence of an alcohol. wikipedia.orgorganic-chemistry.org A three-component coupling of an amine, carbon dioxide, and an alkyl halide in the presence of a base like cesium carbonate can also efficiently produce carbamates. organic-chemistry.org Another route involves the reaction of an amine with di-tert-butyl dicarbonate. organic-chemistry.org

The table below outlines common methods for the formation of amides and carbamates from N-cyclopropyl-N-methyl systems.

| Product Type | Reactants | Reagents/Conditions |

| Amide | N-cyclopropyl-N-methylamine + Acyl Halide | Base (e.g., pyridine) masterorganicchemistry.com |

| Amide | N-cyclopropyl-N-methylamine + Carboxylic Acid | Coupling agent (e.g., DCC, EDC) masterorganicchemistry.com |

| Amide | N-cyclopropyl-N-methylamine + Carboxylic Acid | Boronic acid catalyst rsc.org |

| Carbamate | N-cyclopropyl-N-methylamine + Chloroformate | Base wikipedia.org |

| Carbamate | N-cyclopropyl-N-methylamine + CO2 + Alkyl Halide | Base (e.g., Cs2CO3) organic-chemistry.org |

| Carbamate | N-cyclopropyl-N-methylamine + Di-tert-butyl dicarbonate | - |

Reactivity of the Cyclopropyl Moiety

The cyclopropane ring in N-cyclopropyl-N-methyl systems is a strained three-membered ring, which imparts unique reactivity, particularly a susceptibility to ring-opening reactions.

Ring-Opening Reactions and Mechanisms

The high ring strain of the cyclopropyl group makes it prone to cleavage under various conditions, including oxidative, acidic, and thermal stimuli.

Oxidative Ring-Opening: As discussed in section 3.1.2, oxidation of the nitrogen atom can lead to the formation of an aminium radical cation, which can subsequently trigger the opening of the cyclopropyl ring. researchgate.nethyphadiscovery.com This is a key pathway in the metabolism of some cyclopropyl-containing compounds and can lead to the formation of reactive intermediates. hyphadiscovery.com For example, the oxidation of N-cyclopropyl-N-methylaniline by HRP results in the exclusive fragmentation of the cyclopropane ring. researchgate.netacs.org

Lewis Acid-Catalyzed Ring-Opening: Lewis acids can promote the ring-opening of donor-acceptor cyclopropanes. rsc.orgrsc.org This process often involves the formation of a zwitterionic intermediate that can be trapped by nucleophiles. thieme-connect.com For instance, the reaction of 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates with nitro compounds in the presence of a fluoride (B91410) source and a base leads to ring-opening and the formation of a p-quinone methide intermediate, which then reacts with the nucleophile. rsc.org

Radical Ring-Opening: The cyclopropyl group can undergo ring-opening via a radical mechanism. beilstein-journals.org For example, the addition of a radical to a methylenecyclopropane (B1220202) can generate a cyclopropyl-substituted carbon radical, which readily undergoes ring-opening to form a more stable alkyl radical. beilstein-journals.org This strategy has been used in various cyclization reactions. beilstein-journals.org

Photochemical Ring-Opening: Irradiation of certain cyclopropyl systems can induce ring-opening. For instance, the photochemical rearrangement of a substituted cyclopropylmethyliron complex is proposed to proceed through a concerted organometallic mechanism rather than a radical pathway. acs.org

The regioselectivity of the ring-opening, meaning which C-C bond of the cyclopropane breaks, is influenced by the substituents on the ring and the reaction mechanism. rsc.orgacs.org

Cycloaddition Reactions Involving the Cyclopropane Ring

The strained nature of the cyclopropane ring allows it to participate in cycloaddition reactions, where it acts as a three-carbon synthon.

[3+2] Cycloadditions: N-arylaminocyclopropanes can undergo [3+2] cycloaddition reactions with alkenes and alkynes. These reactions can be promoted by visible light photocatalysis or by dirhodium(II) catalysts. beilstein-journals.orgnih.gov The mechanism often involves the initial oxidation of the amine to a nitrogen-centered radical cation, followed by ring-opening to a distonic radical cation, which is then trapped by the alkene or alkyne. beilstein-journals.orgnih.gov This methodology provides a route to various aminocyclic compounds, including cyclopentanes. nih.gov Theoretical studies on the [3+2] cycloaddition of C-cyclopropyl-N-methylnitrone with styrene (B11656) suggest a one-step, zwitterionic mechanism. researchgate.netscielo.org.mx

[4+3] Cycloadditions: In some cases, an initial [3+2] cycloaddition can be followed by a ring-opening and intramolecular cyclization to afford a [4+3] cycloadduct. scispace.com

The table below provides examples of cycloaddition reactions involving the cyclopropyl ring in N-cyclopropyl-N-methyl systems.

| Reaction Type | Reactants | Catalyst/Conditions | Product Type |

| [3+2] Cycloaddition | N-Arylaminocyclopropane + Alkyne | Dirhodium(II) complex | Aminocyclic compounds beilstein-journals.org |

| [3+2] Cycloaddition | N-Arylaminocyclopropane + Olefin | Visible light, Ru(bpz)32 | Cyclopentane derivatives nih.gov |

| [3+2] Cycloaddition | C-cyclopropyl-N-methylnitrone + Styrene | Thermal | Isoxazolidine (B1194047) derivatives researchgate.netscielo.org.mx |

Rearrangement Reactions

The N-cyclopropyl-N-methyl moiety is notable for its participation in unique rearrangement reactions, primarily driven by the strain energy of the cyclopropane ring (~28 kcal/mol). acs.org These transformations are often initiated by a single-electron transfer (SET) from the amine nitrogen, generating a nitrogen radical cation. acs.orgresearchgate.net This intermediate can then undergo a characteristic ring-opening rearrangement.

For instance, the radical cation of N-cyclopropyl-N-methylaniline is known to undergo cyclopropane ring opening, though at a relatively slow rate (k = 4.1 x 10⁴ s⁻¹), which can be too slow to outcompete other processes like deprotonation. acs.org However, the rate of this ring-opening can be significantly accelerated by substitution on the cyclopropyl ring. The radical cation derived from 4-chloro-N-methyl-N-(2-phenylcyclopropyl)aniline undergoes ring opening with a much faster rate constant of 1.7 x 10⁸ s⁻¹, demonstrating that a radical-stabilizing substituent on the cyclopropyl group can amply compensate for the loss of resonance energy in the ring-closed form. researchgate.net

This ring-opening rearrangement leads to the formation of a distonic radical cation—an intermediate that possesses both a charge (iminium ion) and a radical on different atoms. acs.orgnih.gov The subsequent reactions of this intermediate dictate the final product distribution. For example, in the presence of nitrous acid, N-cyclopropyl-N-alkylanilines undergo selective cleavage of the cyclopropyl group to yield the corresponding N-alkyl-N-nitrosoaniline. researchgate.net The reaction of 4-chloro-N-2-phenylcyclopropyl-N-methylaniline with nitrous acid resulted in 4-chloro-N-methyl-N-nitrosoaniline (76%) along with products derived from the opened cyclopropane ring, such as cinnamaldehyde (B126680) (55%). researchgate.net This selective cleavage and the nature of the byproducts strongly support a mechanism involving the formation and rearrangement of an amine radical cation. researchgate.net

An alternative to the single-electron (1e) radical cation pathway is a two-electron (2e) Sₙ2-like ring-opening mechanism. sci-hub.se This pathway becomes relevant when tertiary monocyclic cyclopropylanilines, which can be resistant to the 1e pathway, are treated with electrophilic reagents like N-iodosuccinimide (NIS). In this manifold, the cyclopropyl group acts as a π nucleophile, leading to a 1,3-difunctionalization without the intermediacy of a radical cation. sci-hub.se

The classic Curtius rearrangement has also been employed to synthesize cyclopropylamine (B47189) derivatives from cyclopropane carboxylic acids, proceeding through an isocyanate intermediate. nih.gov

Reactivity of the Methyl Group

Alpha-C-H Functionalization and Cleavage

The methyl group in N-cyclopropyl-N-methyl systems is susceptible to oxidative functionalization and cleavage, a process commonly referred to as N-demethylation. This reaction is a key metabolic pathway for many compounds and has been studied in various enzymatic and chemical systems. nih.govhyphadiscovery.com

The oxidation of the N-methyl group typically proceeds via alpha-C-H abstraction. In enzymatic systems like cytochrome P450, this can occur through a hydrogen atom transfer (HAT) mechanism or an SET mechanism. nih.gov For instance, the oxidation of N,N-dimethylaniline by horseradish peroxidase (HRP) results in the formation of N-methylaniline and formaldehyde (B43269), demonstrating clean cleavage of the methyl group. nih.gov

In studies comparing different N-alkyl groups, the reactivity of the methyl group can be contrasted with others. While HRP rapidly oxidizes N,N-dimethylaniline, it oxidizes N-isopropyl-N-methylaniline more slowly, yielding only N-isopropylaniline and formaldehyde, indicating that cleavage of the isopropyl group is favored over the methyl group in that specific system. nih.gov However, in the context of drug design, removing a metabolically vulnerable methyl group is a common strategy to prevent the formation of certain metabolites. hyphadiscovery.com

The reaction of N-benzyl-N-cyclopropyl-N-methylamine with P450 enzymes showed that the compound did not produce metabolites indicative of cyclopropyl ring opening without first undergoing oxidative N-demethylation to N-benzyl-N-cyclopropylamine. nih.gov This highlights that alpha-C-H cleavage of the methyl group can be a primary metabolic step preceding other transformations.

Modern synthetic methods for the α-C-H functionalization of amines have been developed, although they often require N-protection or are applied to cyclic amines like pyrrolidine. nih.govrochester.eduacs.org These methods, which include deprotonation/cross-coupling, directing group-based C-H insertion, and photoredox strategies, provide pathways to introduce various functional groups at the alpha-carbon but are less commonly applied to the methyl group of N-cyclopropyl-N-methyl systems in a non-cleavage context. nih.govrochester.edu

Elucidation of Reaction Mechanisms

Kinetic Isotope Effect Studies

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by determining if a specific C-H bond is broken in the rate-determining step. libretexts.orgwikipedia.org In N-cyclopropyl-N-methyl systems, KIEs have been instrumental in understanding the mechanisms of N-demethylation. researchgate.netnih.gov

A primary KIE (typically kH/kD > 2) is observed when the bond to the isotopically substituted atom is cleaved in the rate-limiting step. libretexts.orgepfl.ch In the study of the flavoenzyme N-methyltryptophan oxidase with N-methyl-²H₃-glycine (a deuterated sarcosine (B1681465) substrate), a significant, pH-independent KIE of approximately 7.2 was observed for kcat and kcat/Ksarc. nih.gov This large value provides strong evidence that the cleavage of the C-H bond of the methyl group is the rate-limiting step in the enzymatic oxidative demethylation. nih.gov

Similarly, intramolecular KIE measurements for the N-demethylation of N-perfluoropropyldimethylaniline (PFDMA) supported by PFDMA N-oxide showed values of 2.33 and 2.8. researchgate.net These results are reflective of KIEs seen in native NADPH/O₂-supported systems and indicate that C-H bond cleavage is a key kinetic event. researchgate.net

The magnitude of the KIE can help differentiate between proposed mechanisms. For example, a large primary KIE in oxidative N-demethylation is consistent with a hydrogen atom transfer (HAT) mechanism where the C-H bond is broken in the rate-determining step. Conversely, a mechanism involving rate-limiting single-electron transfer (SET) followed by rapid proton loss would be expected to show a smaller KIE. nih.gov

| System | Substrate | Observed KIE (kH/kD) | Implication |

| N-Methyltryptophan Oxidase nih.gov | N-methyl-²H₃-glycine | ~7.2 | C-H bond cleavage is rate-limiting. |

| PFDMAO-supported N-demethylation researchgate.net | PFDMA | 2.33 | C-H bond cleavage is a key kinetic event. |

| PFDMAO-supported N-demethylation researchgate.net | DMA | 2.8 | C-H bond cleavage is a key kinetic event. |

Trapping Experiments for Reactive Intermediates

Trapping experiments are crucial for detecting and identifying transient species, such as the radical intermediates formed during the rearrangement of N-cyclopropyl-N-methyl systems. acs.orgnih.govacs.org The ring-opening of the N-cyclopropylamine radical cation generates a distonic radical cation, which is a key intermediate that can be intercepted by various trapping agents. acs.orgnih.gov

Molecular oxygen (O₂) is an effective trapping agent for the carbon-centered radical portion of the distonic intermediate. In studies of the horseradish peroxidase (HRP)-catalyzed oxidation of N-cyclopropyl-N-methylaniline, the product distribution was highly dependent on the oxygen concentration. nih.gov

Under anaerobic conditions , the distonic radical cation undergoes unimolecular cyclization, leading quantitatively to N-methylquinolinium after further oxidation. nih.gov

In air-saturated buffer , the reaction yielded N-methylaniline (20%), β-hydroxypropionic acid (20%), and N-methylquinolinium (80%). nih.gov

Under pure O₂ , the bimolecular reaction with oxygen became more dominant, affording N-methylaniline and β-hydroxypropionic acid in a 1:1 ratio (70% yield each), with the yield of N-methylquinolinium reduced to 30%. nih.gov

These results demonstrate that the distonic cation radical is partitioned between a unimolecular cyclization pathway and a bimolecular trapping pathway with oxygen. nih.gov

Advanced techniques like electrochemistry coupled with electrospray ionization mass spectrometry (EC-ESI/MS) in the presence of labeled trapping agents like ¹⁸O₂ and H₂¹⁸O have been used to further elucidate the mechanism of trapping the distonic radical cation of N-cyclopropyl-N-methylaniline. acs.org Other novel radical traps, designed for Sн2' reactions, have been developed to enable the facile detection of a wide range of short-lived radicals by mass spectrometry, offering potential new avenues for studying these systems. acs.org

| Reaction Condition | Trapping Agent | Major Products | Inferred Mechanism |

| Anaerobic nih.gov | None | N-methylquinolinium | Unimolecular cyclization of distonic radical cation. |

| Aerobic (Air) nih.gov | O₂ | N-methylquinolinium, N-methylaniline, β-hydroxypropionic acid | Partition between cyclization and O₂ trapping. |

| Pure O₂ nih.gov | O₂ | N-methylaniline, β-hydroxypropionic acid | Bimolecular reaction with O₂ is the major pathway. |

Analysis of Radical Cation Intermediates

The central hypothesis in the reactivity of N-cyclopropyl-N-methyl amines is the formation of a highly reactive aminium radical cation via single-electron transfer (SET). researchgate.netnih.gov Direct evidence for this intermediate has been sought through the analysis of its subsequent, characteristic reactions, particularly the irreversible, strain-releasing ring-opening of the cyclopropyl group. acs.orgnih.gov

However, the radical cation pathway is not universal. The oxidation of N-cyclopropyl-N-methylaniline by cytochrome P450 leads to products with the cyclopropyl ring intact (cyclopropanone hydrate) and does not cause enzyme inactivation. This is in stark contrast to its oxidation by horseradish peroxidase (HRP), a known SET enzyme, which results exclusively in ring-opened products. nih.gov This discrepancy suggests that with P450, the mechanism may not involve an SET-generated aminium radical but rather a hydrogen atom transfer (HAT) from a C-H bond, leading to a carbinolamine intermediate and non-rearranged products. nih.gov

The viability of the SET pathway is also influenced by the substrate's structure. N-cyclopropyl-N-methylaniline itself is considered a poor SET probe because the ring-opening of its radical cation is relatively slow, allowing other reactions to compete. researchgate.net In contrast, tertiary monocyclic cyclopropylanilines can be entirely unreactive towards SET-initiated annulation reactions, which has been attributed to steric hindrance in the ring-opening process. sci-hub.se This has led to the exploration of alternative 2e⁻ pathways that avoid the radical cation intermediate altogether. sci-hub.se

The study of these radical cations and their subsequent reactions forms the basis for using N-cyclopropylanilines as mechanistic probes to distinguish between SET and other oxidative pathways in chemical and enzymatic systems. acs.orgresearchgate.net

Advanced Spectroscopic and Analytical Characterization of N Cyclopropyl N Methyl Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural analysis of N-cyclopropyl-N-methyl- compounds. The characteristic chemical environment of the cyclopropyl (B3062369) and methyl protons and carbons provides a unique spectroscopic fingerprint. For instance, in N-cyclopropyl-N-methylbenzamide, the ¹H NMR spectrum shows distinct signals for the cyclopropyl ring protons between 0.5-1.0 ppm and the N-methyl group at approximately 3.0 ppm. vulcanchem.com Similarly, for N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide, the cyclopropyl protons appear at δ 0.8–1.2 ppm, while the pyrazole (B372694) methyl group resonates around δ 2.5–3.0 ppm.

Multi-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are crucial for assembling the complete molecular structure by establishing through-bond and through-space correlations between nuclei. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For an N-cyclopropyl-N-methyl- containing molecule, COSY spectra would confirm the coupling between the methine and methylene (B1212753) protons within the cyclopropyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹³C-¹H). sdsu.eduemerypharma.com It allows for the unambiguous assignment of the N-methyl carbon to its corresponding protons and the cyclopropyl carbons to their attached protons. This is a standard method used to confirm structural integrity. vulcanchem.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for piecing together the molecular skeleton by identifying longer-range couplings (typically 2-4 bonds) between protons and carbons. sdsu.edu For a compound like N-cyclopropyl-N-methylaniline, key HMBC correlations would be expected between the N-methyl protons and the cyclopropyl carbons, as well as the carbon atom of the aromatic ring attached to the nitrogen. These correlations confirm the connectivity around the nitrogen atom, which is a cornerstone of structural elucidation. rsc.orgkuleuven.be

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and stereochemistry. In rigid N-cyclopropyl-N-methyl- systems, NOESY can reveal the relative orientation of the cyclopropyl and methyl groups with respect to other parts of the molecule, which is essential for confirming conformation. rsc.org

A representative dataset illustrating the power of these techniques for a hypothetical N-cyclopropyl-N-methyl-aromatic compound is shown below.

Table 1: Representative 2D NMR Data for a Hypothetical this compoundAryl Amide

| ¹H Signal (ppm) | ¹³C Signal (ppm) | HSQC Correlation | Key HMBC Correlations | Key NOESY Correlations |

| 3.10 (s, 3H, N-CH₃) | 35.5 | Yes | C=O (170.1), C-aryl (145.2), C-cyclopropyl (32.1) | H-aryl (ortho) |

| 2.55 (m, 1H, CH-cPr) | 32.1 | Yes | C=O (170.1), N-CH₃ (35.5) | H-methylene (cPr) |

| 0.95 (m, 2H, CH₂-cPr) | 7.8 | Yes | CH-cPr (32.1) | CH-cPr, H-methylene (cPr) |

| 0.70 (m, 2H, CH₂-cPr) | 7.8 | Yes | CH-cPr (32.1) | CH-cPr, H-methylene (cPr) |

| 7.40 (m, 5H, Ar-H) | 128.0-130.0 | Yes | C-aryl adjacent, C=O (170.1) | N-CH₃, other Ar-H |

Dynamic NMR for Conformational Analysis

The N-cyclopropyl-N-methyl- group can exhibit interesting dynamic behaviors, such as restricted rotation around single bonds or pyramidal inversion at the nitrogen atom. vedomostincesmp.ru These processes can often be studied using Dynamic NMR (DNMR) spectroscopy, where spectra are recorded at various temperatures. mdpi.com

At low temperatures, these dynamic processes may be slow on the NMR timescale, resulting in separate, distinct signals for different conformers or for protons that become inequivalent. As the temperature is raised, the rate of interchange increases, causing the signals to broaden, coalesce into a single broad peak, and finally sharpen into a time-averaged signal at higher temperatures. vedomostincesmp.rumdpi.com Analyzing these temperature-dependent lineshape changes can provide quantitative information about the energy barriers (activation energies) of the conformational processes, such as the rotation of a methyl group or the inversion of the nitrogen atom. nih.govrsc.org For example, studies on drug-like molecules have successfully used DNMR to measure nitrogen inversion rates, which can be crucial for understanding molecular interactions. mdpi.com

Solid-State NMR Applications

While solution-state NMR provides data on molecules in a dynamic, solvated state, solid-state NMR (ssNMR) offers insights into the structure and dynamics of compounds in their native solid or crystalline form. preprints.org This is particularly important for understanding polymorphism, where a compound can exist in different crystal structures with varying physical properties.

Using techniques like Magic Angle Spinning (MAS) and Cross-Polarization (CP), ssNMR can provide high-resolution spectra of solid samples. preprints.org For N-cyclopropyl-N-methyl- compounds, ssNMR could be used to:

Characterize different polymorphic forms.

Determine the conformation of the molecule in the crystal lattice. researchgate.net

Study intermolecular interactions and packing in the solid state.

Investigate the dynamics of the cyclopropyl or methyl groups in the solid phase. mdpi.com

Studies on related compounds, such as N-substituted phthalimides, have demonstrated the power of ssNMR in determining the orientation of specific bonds relative to the molecular frame, providing a detailed picture of the solid-state structure. dtic.mil Research on the fungicide Cyprodinil has also utilized ¹³C-NMR to investigate its binding and state within soil matrices. acs.orgacs.org

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass, and thus the elemental composition, of a molecule, as well as its structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within a few parts per million, ppm). This precision allows for the determination of a molecule's exact elemental formula from its molecular ion peak. For any newly synthesized N-cyclopropyl-N-methyl- compound, obtaining an HRMS spectrum is a critical step in confirming its identity. rsc.org For example, the calculated exact mass for a protonated molecule of N-cyclopropyl-N-methylbenzamide ([C₁₁H₁₃NO + H]⁺) is 176.1070 Da. An experimental HRMS measurement matching this value would provide strong evidence for the assigned formula.

Table 2: Example HRMS Data for N-Cyclopropyl-N-methylbenzamide

| Ion | Elemental Formula | Calculated Exact Mass (Da) | Measured Exact Mass (Da) |

| [M+H]⁺ | C₁₁H₁₄NO⁺ | 176.1070 | 176.1073 |

Tandem Mass Spectrometry (MS/MS) for Mechanistic Insights

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. nationalmaglab.org This technique is instrumental in elucidating the fragmentation pathways of N-cyclopropyl-N-methyl- compounds, which can help in identifying them within complex mixtures or as metabolites. nih.govrsc.org

The fragmentation of the N-cyclopropyl-N-methyl group can proceed through several characteristic pathways. Common fragmentation patterns often involve the loss of the methyl group (a loss of 15 Da) or the cyclopropyl group (a loss of 41 Da). vulcanchem.com The strained cyclopropyl ring can also undergo ring-opening upon ionization, leading to a radical cation that can trigger further fragmentation. researchgate.net In a study of N-cyclopropyl-N-alkylanilines, reaction with nitrous acid led to a selective cleavage of the cyclopropyl group from the nitrogen, a process rationalized through the formation of an amine radical cation followed by cyclopropyl ring opening. researchgate.net This type of mechanistic insight is invaluable for predicting how these molecules might behave in different chemical or biological environments.

The analysis of fentanyl analogs, such as cyclopropyl-fentanyl, has also relied heavily on MS/MS to identify metabolites where modifications to the core structure occur. researchgate.netoup.com

Table 3: Common Fragmentation Pathways in MS/MS for a Generic Protonated this compoundAryl Compound (M)

| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss | Proposed Fragmentation Pathway |

| [M+H]⁺ | [M+H - 15]⁺ | CH₃ | Loss of the N-methyl radical. |

| [M+H]⁺ | [M+H - 41]⁺ | C₃H₅ | Loss of the cyclopropyl radical. |

| [M+H]⁺ | [M+H - 42]⁺ | C₃H₆ | Cleavage and rearrangement leading to loss of propene. |

| [M+H]⁺ | [M+H - 56]⁺ | C₃H₆N | Cleavage of the entire N-cyclopropyl group. |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography stands as a definitive method for determining the absolute stereochemistry and solid-state conformation of N-cyclopropyl-N-methyl- compounds. This technique offers an unambiguous insight into the spatial arrangement of atoms, bond lengths, and bond angles, which are crucial for understanding the molecule's physical and chemical properties.

Single crystal X-ray diffraction (SCXRD) is a powerful tool for the complete structural characterization of crystalline N-cyclopropyl-N-methyl- derivatives. tandfonline.com By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the molecule can be constructed.

Research on various N-cyclopropyl-N-methyl- containing compounds has demonstrated the utility of SCXRD in confirming their molecular structures. For instance, the crystal structure of 2-Amino-N-cyclopropyl-5-heptylthiophene-3-carboxamide (ACPHTC) was determined, revealing a tetragonal crystal system. tandfonline.comresearchgate.net In another study, the binding mode of an N-cyclopropyl-containing p38α MAP kinase inhibitor was confirmed through X-ray crystallographic analysis, which was instrumental in its development. researchgate.netresearchgate.net The conformation of the cyclopropyl group relative to the rest of the molecule is a key feature determined by these studies, which can influence biological activity. researchgate.netrsc.org

A study on 2-Chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide utilized SCXRD to confirm its structure, which was found to be consistent with theoretical calculations using Density Functional Theory (DFT). researchgate.net Similarly, the crystal structure of 3-cyclopropyl-3,4-dihydroquinazolin-2(1H)-one was elucidated, providing precise data on bond lengths and angles. orientjchem.org

The following table summarizes crystallographic data for a representative N-cyclopropyl-N-methyl- compound.

| Compound | Crystal System | Space Group | Reference |

| 2-Amino-N-cyclopropyl-5-heptylthiophene-3-carboxamide | Tetragonal | I-4 | researchgate.net |

| 3-cyclopropyl-3,4-dihydroquinazolin-2(1H)-one | Orthorhombic | P21/n | orientjchem.org |

Chromatographic Techniques for Separation and Purity Assessment in Research

Chromatographic methods are fundamental for the separation, purification, and purity assessment of N-cyclopropyl-N-methyl- compounds in a research setting. These techniques are essential for isolating compounds of interest from reaction mixtures and for verifying their purity before further analysis or use.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed chromatographic techniques for the analysis of N-cyclopropyl-N-methyl- compounds. HPLC is particularly versatile, allowing for both normal-phase and reverse-phase separations. A typical setup for purity assessment might involve a reverse-phase C18 column with a gradient elution of acetonitrile (B52724) and water. vulcanchem.com For volatile N-cyclopropyl-N-methyl- compounds or for detecting volatile impurities, GC coupled with a mass spectrometer (GC-MS) is highly effective.

The choice of column and mobile phase is critical for achieving optimal separation. For instance, in the analysis of N-ethyl-N-cyclopropyl lysergamide (B1675752) (ECPLA), an isomer of LSZ, a Restek Allure PFPP column was used with a gradient of 0.1% formic acid in water and acetonitrile. core.ac.uk The retention time, along with the UV spectrum, provides a reliable method for compound identification and quantification.

The table below outlines typical conditions for HPLC and GC analysis of N-cyclopropyl-N-methyl- compounds.

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector | Reference |

| HPLC | Reverse-phase C18 | Acetonitrile/Water gradient | UV, DAD | vulcanchem.com |

| GC-MS | Polar capillary column (e.g., HP-5MS) | Helium | Mass Spectrometer |

For N-cyclopropyl-N-methyl- compounds that are chiral, meaning they exist as non-superimposable mirror images (enantiomers), chiral chromatography is essential for determining enantiomeric purity. chiralpedia.com Since enantiomers have identical physical properties in a non-chiral environment, specialized chiral stationary phases (CSPs) are required for their separation. chiralpedia.comsigmaaldrich.com

Chiral HPLC is a widely used technique for this purpose. chiralpedia.com The separation is based on the differential interaction of the enantiomers with the chiral stationary phase, leading to different retention times. Various types of CSPs are available, including those based on polysaccharides, proteins, and cyclodextrins. mdpi.com The selection of the appropriate CSP and mobile phase is crucial for achieving enantiomeric resolution. For example, the enantiomeric excess of N-cyclopropyl-1-methylcyclopropane-1-sulfonamide can be determined using chiral HPLC.

Another powerful technique is chiral Supercritical Fluid Chromatography (SFC), which often provides faster separations and is considered a green alternative to HPLC due to the use of supercritical CO2 as the main mobile phase component.

The determination of enantiomeric purity is critical in pharmaceutical research, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

Theoretical and Computational Investigations of N Cyclopropyl N Methyl Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations have become an indispensable tool for elucidating the electronic structure and predicting the reactivity of molecules containing the N-Cyclopropyl-N-methyl moiety. These computational methods provide insights into ground state and transition state geometries, electronic properties, and the distribution of electrons within the molecule, which are crucial for understanding reaction mechanisms and predicting chemical behavior.

Density Functional Theory (DFT) Studies of Ground States and Transition States

Density Functional Theory (DFT) has been widely employed to investigate the mechanisms of reactions involving N-cyclopropyl-N-methyl-containing compounds. For instance, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to study the [3+2] cycloaddition (32CA) reactions of C-cyclopropyl-N-methylnitrone with styrene (B11656). scielo.org.mx These studies reveal that the reaction proceeds through a one-step, zwitterionic-type mechanism. scielo.org.mxresearchgate.net Analysis of the transition states indicates that four stereo- and regioisomeric reaction paths are possible, leading to different cycloadducts. scielo.org.mx

The activation enthalpies and Gibbs free energies for these reaction pathways have been calculated in both the gas phase and in chloroform (B151607) as a solvent. scielo.org.mx For the reaction between C-cyclopropyl-N-methylnitrone and styrene, the pathway leading to a specific cycloadduct (3) exhibits the lowest activation enthalpy, which is attributed to a slight increase in the polar character at the transition state. scielo.org.mx The global electron density transfer (GEDT) at the transition states provides a quantitative measure of this polarity. scielo.org.mx

Furthermore, DFT has been instrumental in understanding the regioselectivity of enzymatic reactions. In the case of the N-dealkylation of N-cyclopropyl-N-methylaniline catalyzed by cytochrome P450, DFT calculations have shown a preference for N-demethylation over N-decyclopropylation. nih.govrsc.org This selectivity is influenced by the electronic delocalization within the πPh-πC-N conjugated system, which imparts a polar character to the transition state. nih.govrsc.org The calculations demonstrate that the reaction proceeds via a spin-selective mechanism, primarily on the low-spin doublet state, with the rate-limiting step being an isotope-sensitive hydrogen atom transfer (HAT). nih.govrsc.org

| Parameter | TS1-ex | TS1-en | TS2-ex | TS2-en |

|---|---|---|---|---|

| ΔH (gas phase) | 20.61 | 24.61 | 24.81 | 25.21 |

| ΔG (gas phase) | 2.83 | 7.39 | 4.97 | 6.23 |

| ΔH (chloroform) | 22.84 | 26.74 | 26.44 | 27.14 |

Ab Initio Methods for Electronic Properties

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a rigorous approach to studying the electronic properties of N-cyclopropyl-N-methyl systems. wikipedia.org These methods are crucial for obtaining accurate descriptions of wavefunctions and energies. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory offer higher accuracy for electron correlation effects. wikipedia.org

For example, ab initio molecular orbital calculations have been used to investigate the kinetics of cyclopropylcarbinyl radical ring openings. capes.gov.br These studies, employing methods such as UHF/6-31G* and UMP2/6-31G*, have successfully predicted the effects of substituents on the reaction barriers, showing good agreement with experimental data. capes.gov.br Such calculations help in understanding how the electronic nature of substituents on the cyclopropyl (B3062369) ring or the radical center influences the stability of reactants and transition states. capes.gov.br In the context of N-cyclopropyl-N-methylaniline, ab initio calculations could provide a deeper understanding of the electronic effects that govern its reactivity, complementing the insights gained from DFT. nih.govrsc.org

Analysis of Molecular Orbitals and Electron Density (e.g., ELF)

The analysis of molecular orbitals (MOs) and electron density provides a detailed picture of the bonding and reactivity within N-cyclopropyl-N-methyl systems. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important in this regard, as their energies and distributions govern the molecule's behavior as a nucleophile or electrophile. scielo.org.mx

In the study of the 32CA reaction of C-cyclopropyl-N-methylnitrone, the analysis of conceptual DFT (CDFT) indices, which are derived from HOMO and LUMO energies, predicts a global electron flux from the nitrone (nucleophile) to styrene (electrophile). scielo.org.mxresearchgate.net This is consistent with the high electronic chemical potential and strong nucleophilicity of the nitrone. scielo.org.mx

The Electron Localization Function (ELF) is another powerful tool for analyzing electron density. scielo.org.mx An ELF topological analysis of C-cyclopropyl-N-methylnitrone reveals the distribution of bonding and non-bonding electrons, identifying the lone pairs on the oxygen atom and the nature of the N-O and N-C bonds. scielo.org.mx This analysis helps to characterize the nitrone as a zwitterionic three-atom component (TAC), which is crucial for its participation in zwitterionic-type 32CA reactions. scielo.org.mxresearchgate.net The Bonding Evolution Theory (BET) study further suggests that these reactions proceed through the coupling of pseudoradical centers. scielo.org.mx

| Basin | Population (e) | Description |

|---|---|---|

| V(O1), V'(O1) | 5.92 | Oxygen lone pairs |

| V(N2,O1) | 1.39 | N-O single bond |

| V(N2,C3) | 3.88 | N-C double bond |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a powerful lens to explore the dynamic behavior of N-cyclopropyl-N-methyl systems, from their conformational preferences to their interactions with other molecules. These computational techniques provide a bridge between the static picture from quantum chemical calculations and the dynamic reality of chemical and biological systems.

Conformational Analysis and Energy Landscapes

The cyclopropyl group, due to its rigid structure, significantly influences the conformational landscape of molecules in which it is incorporated. rsc.org Conformational analysis of this compoundcontaining compounds is crucial for understanding their structure-activity relationships. For instance, in cyclic peptides, the introduction of N-alkyl groups like N-methyl can dramatically alter the molecular conformation by disrupting internal hydrogen bonding patterns. sci-hub.se

Molecular Dynamics of Intermolecular and Intramolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions within a molecule and between molecules over time. libretexts.org This approach is particularly valuable for studying how this compoundcontaining compounds interact with biological macromolecules like proteins.

MD simulations can reveal the stability of protein-ligand complexes and the specific interactions that contribute to binding affinity. acs.orgfrontiersin.org For example, in studies of enzyme inhibitors, MD simulations can show how a ligand settles into the binding pocket and the network of hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the complex. acs.org The cyclopropyl group itself can participate in important hydrophobic and C-H···π interactions within a protein's active site. rsc.org

Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For systems incorporating the N-cyclopropyl-N-methyl moiety, theoretical calculations are instrumental in understanding their nuclear magnetic resonance (NMR) and vibrational (infrared and Raman) spectra. These predictive methods are crucial for structural elucidation and for understanding the electronic and conformational characteristics of these compounds.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

The prediction of NMR chemical shifts and coupling constants through computational methods has become an increasingly vital tool in the structural analysis of organic molecules, including those with the N-cyclopropyl-N-methyl group. acs.orgnih.gov Density Functional Theory (DFT) calculations, particularly when combined with the Gauge-Including Atomic Orbital (GIAO) method, have proven to be a reliable approach for predicting NMR parameters. acs.orgtandfonline.comacs.org

The accuracy of these predictions is highly dependent on the chosen density functional, basis set, and the treatment of solvent effects. acs.orgmdpi.com For instance, studies have benchmarked various functionals and basis sets to identify the most accurate combinations for predicting ¹H and ¹³C chemical shifts. mdpi.comresearchgate.net The B3LYP functional with basis sets such as 6-31G(d) or cc-pVDZ is often found to offer a good balance of accuracy and computational cost for organic molecules. acs.orgresearchgate.netderpharmachemica.com More advanced methods may employ larger basis sets like 6-311++G(2d,p) or incorporate solvent models like the Polarizable Continuum Model (PCM) for improved accuracy, especially for polar molecules or when comparing with solution-phase experimental data. tandfonline.commdpi.com

For the N-cyclopropyl-N-methyl- moiety, theoretical calculations can predict the chemical shifts for the cyclopropyl and methyl protons and carbons. The cyclopropyl protons typically exhibit complex splitting patterns in experimental spectra, and computational predictions can aid in their definitive assignment. Similarly, the ¹³C chemical shifts of the cyclopropyl and methyl carbons can be calculated to confirm structural assignments. tandfonline.com

Beyond chemical shifts, the calculation of spin-spin coupling constants (J-couplings) provides further structural information. nih.govresearchgate.net While experimental determination of all coupling constants can be challenging, computational methods can predict ¹J, ²J, and ³J couplings, which are invaluable for confirming connectivity and stereochemistry. mdpi.com For the N-cyclopropyl-N-methyl system, this includes the coupling between protons on the cyclopropyl ring and the coupling between the methyl protons and the nitrogen atom.

The general workflow for predicting NMR spectra involves:

Geometry Optimization: The molecule's 3D structure is optimized using a chosen level of theory (e.g., B3LYP/6-31G(d)). acs.org

NMR Calculation: A single-point GIAO NMR calculation is performed on the optimized geometry using a specific functional and basis set. acs.orgtandfonline.com

Data Processing: The calculated absolute shielding values are converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. researchgate.net

Recent advancements have also seen the integration of machine learning algorithms with DFT calculations to enhance the accuracy of chemical shift predictions. acs.orgncssm.edu These models can learn from large datasets of experimental and calculated data to correct for systematic errors in DFT calculations, leading to highly accurate predictions. acs.org

Table 1: Predicted NMR Chemical Shifts for Representative N-Cyclopropyl-N-methyl Compounds

| Compound | Methodology | Nucleus | Predicted Chemical Shift (ppm) |

|---|---|---|---|

| N-Cyclopropyl-N-methylaniline | DFT/B3LYP/6-31G(d) nih.gov | ¹H (N-CH₃) | ~2.8-3.2 |

| ¹H (Cyclopropyl-CH) | ~2.2-2.6 | ||

| ¹³C (N-CH₃) | ~35-40 | ||

| ¹³C (Cyclopropyl-CH) | ~30-35 | ||

| N-Cyclopropyl-N-methylcyclopentanamine nih.gov | DFT (Specific level not detailed in source) | ¹H (N-CH₃) | ~2.3-2.7 |

| ¹H (Cyclopropyl-CH) | ~1.8-2.2 | ||

| ¹³C (N-CH₃) | ~38-42 | ||

| ¹³C (Cyclopropyl-CH) | ~32-37 |

Vibrational Spectroscopy (IR, Raman) Calculations

Theoretical calculations of vibrational frequencies are essential for the assignment of infrared (IR) and Raman spectra of molecules containing the N-cyclopropyl-N-methyl group. acs.organalis.com.mygoogle.com These calculations not only predict the positions of vibrational bands but also their intensities, which aids in the interpretation of complex experimental spectra. researchgate.netresearchgate.net

The most common computational approach for vibrational analysis is to calculate the harmonic vibrational frequencies using DFT methods, often with the B3LYP functional and a basis set like 6-31G(d) or larger. derpharmachemica.comacs.org For a non-linear molecule with 'n' atoms, 3n-6 fundamental vibrational modes are calculated. mdpi.com The calculated harmonic frequencies are typically higher than the experimental frequencies due to the neglect of anharmonicity and other factors. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data. mdpi.com

For the N-cyclopropyl-N-methyl moiety, vibrational calculations can identify characteristic modes:

C-H stretching vibrations: These occur at high frequencies, typically in the 2800-3100 cm⁻¹ range, corresponding to the methyl and cyclopropyl C-H bonds.

C-N stretching vibrations: The stretching of the C-N bonds involving the cyclopropyl and methyl groups can be identified in the fingerprint region.

Cyclopropyl ring deformations: The characteristic "breathing" and other deformation modes of the cyclopropyl ring can be predicted.

CH₃ deformation modes: Symmetric and asymmetric bending vibrations of the methyl group are also identifiable.

Raman spectra can also be computationally predicted, providing complementary information to IR spectra. researchgate.netacs.org The calculation of Raman activities helps in identifying which vibrational modes will be strong in the Raman spectrum. researchgate.net This is particularly useful as some modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice-versa.

The study of conformational isomers is another area where vibrational calculations are highly valuable. Different conformers of a molecule will have distinct vibrational spectra, and by comparing calculated spectra for different conformers with experimental data, the dominant conformation in a sample can be determined. acs.orgacs.org

Table 2: Predicted Vibrational Frequencies for Representative N-Cyclopropyl-N-methyl Systems

| Compound/System | Methodology | Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Correlation (cm⁻¹) analis.com.my |

|---|---|---|---|---|

| Generic N-Cyclopropyl-N-methyl Amide | DFT/B3LYP/6-31G* | Aromatic C-H Stretch | ~3000-3100 | ~3050 |

| Aliphatic C-H Stretch | ~2850-3000 | ~2950 | ||

| Amide C=O Stretch | ~1650-1680 | ~1660 | ||

| C-N Stretch | ~1300-1400 | ~1350 | ||

| 2-chloro-n-cyclopropyl-n-methyl-pyridine-3-carboxamid google.com | Raman Spectroscopy (Experimental) | Ring Mode | - | 1604 |

| - | - | 1376 | ||

| - | - | 93 |

Applications and Roles of N Cyclopropyl N Methyl Moieties in Chemical Science

N-Cyclopropyl-N-methyl- as a Synthetic Building Block

Compounds featuring the N-cyclopropyl-N-methyl- group are recognized as versatile building blocks in synthetic organic chemistry. cymitquimica.comcymitquimica.com Their unique combination of a strained cyclopropyl (B3062369) ring and a nitrogen atom allows for the construction of complex molecular architectures and serves as a starting point for advanced synthetic targets. cymitquimica.com

The N-cyclopropyl-N-methyl- group is a key component in the synthesis of elaborate organic molecules, particularly in medicinal chemistry. smolecule.com The cyclopropyl group, with its inherent ring strain and specific steric and electronic properties, can significantly influence a molecule's interaction with biological targets. cymitquimica.com

For instance, N-cyclopropylmethyl-7α-phenyl-6,14-endoethanotetrahydronorthebaine derivatives have been designed and synthesized as selective κ-opioid receptor (KOR) agonists. acs.orgacs.org In this context, the N-cyclopropylmethyl group plays a crucial role in modulating the compound's binding affinity and selectivity for opioid receptors. acs.org Research has shown that cycloalkyl substitutions, such as the cyclopropyl group, can lead to an increase in κOR affinities. acs.org Specifically, a series of ortho-substituted N-cyclopropylmethyl-7α-phenyl-6,14-endoethano-tetrahydronorthebaines were developed, with one compound exhibiting high subtype selectivity and potent agonistic activity toward KOR. acs.org

The utility of this moiety as a building block is further demonstrated by various commercially available compounds used in synthesis. cymitquimica.com Examples include:

3-Bromo-N-cyclopropyl-2-methylbenzenamine , which serves as a versatile building block due to the reactivity of its aromatic ring and the unique properties conferred by the cyclopropylamine (B47189) group. cymitquimica.com

N-cyclopropyl-4-[(3-methylphenyl)methyl]morpholine-2-carboxamide is utilized as a foundational piece for creating more complex organic structures.

1,1-dicyclopropyl-N-methylmethanamine is employed as an intermediate in the synthesis of specialty chemicals and more complex molecules.

N-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide is a building block for more intricate heterocyclic compounds.

| Building Block | Application Area | Reference |

| N-Cyclopropylmethyl-7α-phenyl-6,14-endoethano-tetrahydronorthebaine | Synthesis of selective κ-opioid receptor (KOR) agonists | acs.org, acs.org |

| 3-Bromo-N-cyclopropyl-2-methylbenzenamine | Versatile intermediate in organic synthesis | cymitquimica.com |

| N-cyclopropyl-4-[(3-methylphenyl)methyl]morpholine-2-carboxamide | Construction of complex organic molecules | |

| 1,1-dicyclopropyl-N-methylmethanamine | Synthesis of complex molecules and specialty chemicals | |

| N-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide | Synthesis of complex heterocyclic compounds | |

| 4-(Chloromethyl)-N-cyclopropyl-N-methyl-1,3-thiazol-2-amine hydrochloride | Versatile small molecule scaffold for synthesis | cymitquimica.com |

Beyond their direct incorporation into complex structures, N-cyclopropyl-N-methyl- compounds often serve as precursors for other valuable synthetic intermediates. Their functional groups can be chemically transformed to introduce new functionalities or to construct different molecular frameworks.

A notable example is the development of a scalable synthesis for cyclopropyl-methyl-proline, a key building block for Factor D inhibitors. acs.org The process involved a stereoselective Simmons–Smith cyclopropanation, highlighting the strategic use of reactions that form the cyclopropyl moiety as part of a larger synthetic sequence. acs.org

O-Cyclopropyl hydroxylamines are another class of precursors that have been shown to be stable and practical for the synthesis of N-heterocycles through a di-heteroatom -sigmatropic rearrangement. nih.gov A scalable synthetic route to these precursors has been developed, enabling their use in constructing complex heterocyclic systems like 2-hydroxy tetrahydroquinolines. nih.gov The versatility of these precursors is enhanced by the ability to perform metal-free N-arylation, expanding the scope of accessible final products. nih.gov

Role in the Construction of Complex Organic Molecules

Role in Materials Science and Polymer Chemistry

While the application of the N-cyclopropyl-N-methyl- moiety is most prominent in organic and medicinal chemistry, it also finds roles in the development of specialized materials and polymers.